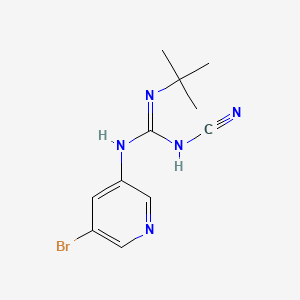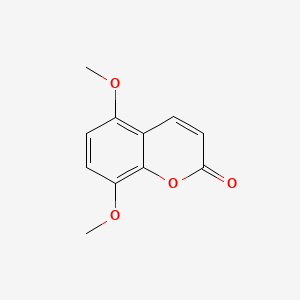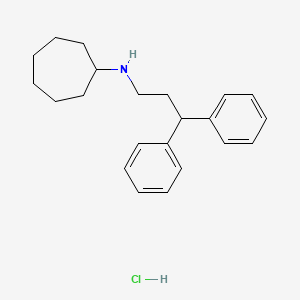
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyrazolone core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol can be synthesized through a reaction involving hydrazine derivatives and ethyl acetoacetate. The reaction typically proceeds under solvent-free conditions, making it an environmentally friendly approach . The reaction mechanism involves the nucleophilic attack of the hydrazine derivative on the carbonyl group of ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl, aryl, or other substituents onto the pyrazolone ring.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
1,3-Dimethyl-5-pyrazolone: Used as an intermediate in the synthesis of medicinal compounds.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
1-Methyl-3-(3-methylphenyl)-5-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
60615-39-6 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-methyl-3-(3-methylphenyl)-5-phenylpyrazol-4-ol |
InChI |
InChI=1S/C17H16N2O/c1-12-7-6-10-14(11-12)15-17(20)16(19(2)18-15)13-8-4-3-5-9-13/h3-11,20H,1-2H3 |
Clé InChI |
JXIOPKBMQORPML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN(C(=C2O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)

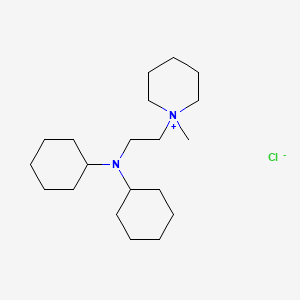

![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

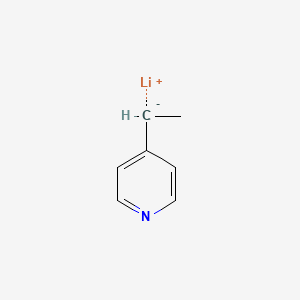
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
